![molecular formula C19H19ClN2O3S B2552050 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-23-5](/img/structure/B2552050.png)

1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

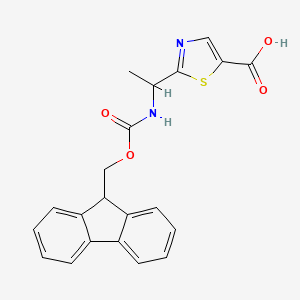

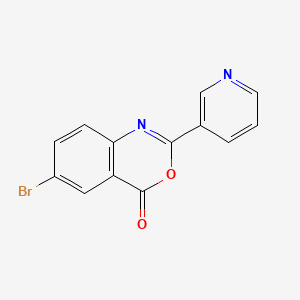

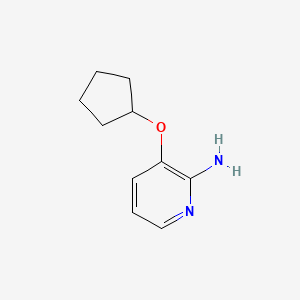

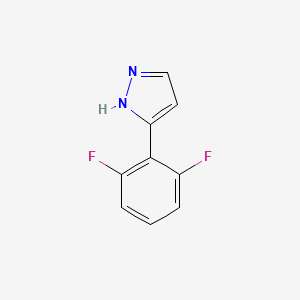

The compound "1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide" is a complex organic molecule that is likely to have a heterocyclic structure based on the presence of a thieno[3,4-d]imidazol-2(3H)-one moiety. Although none of the provided papers directly discuss this compound, they do provide insights into similar structures which can help infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the cyclization of precursors such as hydrazines, ketones, and various carbon nucleophiles. For example, the synthesis of a related compound, dimethyl-l-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate, involved the reaction of dimethylbicyclo[4.4.0]decane-2,10-dione-5,5-dicarboxylate with p-chlorophenylhydrazine . This suggests that the synthesis of the compound may also involve similar cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which reveals the spatial arrangement of atoms within the crystal lattice. For instance, the crystal structure of 2-(p-chlorophenyl)-5,8-dihydro-spiro[imidazo[2, 1-b]benzo[d]thiazole-7(6H),1′-cyclohexane]5 showed that the molecule consists of an essentially planar part formed by the five-membered thiazole ring and imidazole ring . This information can be used to hypothesize that the compound may also exhibit a planar section within its structure.

Chemical Reactions Analysis

The reactivity of such compounds is often studied through their ability to form hydrogen bonds and other non-covalent interactions. For example, the crystal structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one showed the presence of O–H···O hydrogen bonds and π···π interactions . These interactions are crucial for the stability of the crystal structure and can influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be inferred from their molecular structure. For instance, the presence of chlorine can contribute to the compound's polarity and potential reactivity as an electrophile. The compound's heterocyclic structure may also influence its electronic properties, such as the distribution of electron density, which can be analyzed using techniques like Density Functional Theory (DFT) as seen in the study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole .

Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, showcasing potential applications in fluorescence sensors for chemical detection (Shi et al., 2015).

Magnetic Behavior and Photochromic Properties

Mononuclear bisthienylethene-cobalt(II) complexes have been shown to exhibit slow magnetic relaxation and photochromic behavior, indicating their usefulness in materials science for developing novel magnetic and photoresponsive materials (Cao et al., 2015).

Catalytic Properties

Rare Earth and Alkaline Earth Metal Complexes with Me2Si-Bridged Cyclopentadienyl-Imidazolin-2-Imine Ligands have been used as constrained-geometry hydroamination catalysts, suggesting the role of similar structures in catalysis (Panda et al., 2008).

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulfuric acid medium, providing a potential application area for similar compounds in protecting metals against corrosion (Ouakki et al., 2019).

Molecular Structure and Synthesis

Research on the synthesis and molecular structure of compounds with similar structural features, such as various imidazole derivatives, contributes to understanding the chemical properties and potential applications of these compounds in pharmaceuticals and materials science (Sharma et al., 2017).

properties

IUPAC Name |

3-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-12-7-8-14(9-13(12)2)21-17-10-26(24,25)11-18(17)22(19(21)23)16-6-4-3-5-15(16)20/h3-9,17-18H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEMVJDBQMLNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)

![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)

![Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2551974.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)

![2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2551979.png)

![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)